![molecular formula C26H23ClN4O3S3 B14873306 N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14873306.png)
N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyloxy group, a methoxyphenyl moiety, and a thiadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include benzyloxybenzaldehyde, methoxyphenylhydrazine, and chlorobenzylthiol. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(Z)-(4-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)methylene]-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Uniqueness
N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H23ClN4O3S3 |
---|---|
Molecular Weight |
571.1 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H23ClN4O3S3/c1-33-23-13-19(11-12-22(23)34-15-18-7-3-2-4-8-18)14-28-29-24(32)17-36-26-31-30-25(37-26)35-16-20-9-5-6-10-21(20)27/h2-14H,15-17H2,1H3,(H,29,32)/b28-14- |
InChI Key |
PSVDMFKZXMMGPO-MUXKCCDJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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